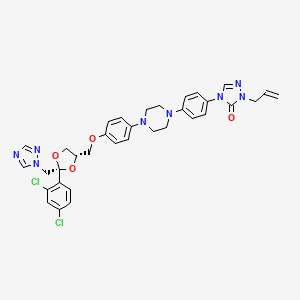

Des-(2-butyl) N-Allyl Itraconazole

Description

Properties

Molecular Formula |

C34H34Cl2N8O4 |

|---|---|

Molecular Weight |

689.6 g/mol |

IUPAC Name |

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-2-enyl-1,2,4-triazol-3-one |

InChI |

InChI=1S/C34H34Cl2N8O4/c1-2-13-44-33(45)43(24-39-44)28-6-4-26(5-7-28)40-14-16-41(17-15-40)27-8-10-29(11-9-27)46-19-30-20-47-34(48-30,21-42-23-37-22-38-42)31-12-3-25(35)18-32(31)36/h2-12,18,22-24,30H,1,13-17,19-21H2/t30-,34-/m0/s1 |

InChI Key |

NGLKZASPCDQQBB-NHZFLZHXSA-N |

Isomeric SMILES |

C=CCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Canonical SMILES |

C=CCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Information

Des-(2-butyl) N-Allyl Itraconazole is an analog of the drug Itraconazole. The compound has the following characteristics:

- Analyte Name: Des-(2-butyl) N-Allyl Itraconazole

- CAS Number: 89848-54-4

- Molecular Formula: \$$C{34}H{34}Cl2N8O_4\$$

- Molecular Weight: 689.591 g/mol

- SMILES: Clc1ccc(c(Cl)c1)[C@@]2(Cn3cncn3)OCC@HO2

- InChI: InChI=1S/C34H34Cl2N8O4/c1-2-13-44-33(45)43(24-39-44)28-6-4-26(5-7-28)40-14-16-41(17-15-40)27-8-10-29(11-9-27)46-19-30-20-47-34(48-30,21-42-23-37-22-38-42)31-12-3-25(35)18-32(31)36/h2-12,18,22-24,30H,1,13-17,19-21H2/t30-,34-/m0/s1

- IUPAC: 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-2-enyl-1,2,4-triazol-3-one

(based on information from cited article)

Intermediate 21 + Carboxylic Acid --> Amide Intermediate

Amide Intermediate + Dioxolane 22 --> Analogs 5-8, 15, and 16

Analogue 8 (para-nitro) + Palladium on Charcoal --> Analogue 9 (aniline)

Table 1: Anti-Hh Activity for Itraconazole and Its Analogs

| Compound | IC50 (μM) |

|---|---|

| ITZ | N/A |

| 2 | N/A |

| 3 | N/A |

| 10 | N/A |

| 11 | N/A |

| 17 | 0.47 |

| 18 | 0.12 |

| 19 | 0.96 |

IC50 values represent the mean ± SEM of at least two separate experiments performed in triplicate.

Table 2: In Vitro Pharmacokinetic Data

| Compound | Solubility, PBS (μM) | Microsomal Stability | ||

|---|---|---|---|---|

| pH 4.0 | pH 7.4 | T1/2 (min) | Clint (μL/min/mg) | |

| ITZ | 0.80 | 27.0 ± 6.2 | 25.2 ± 3.1 | N/A |

| 2 | 0.02 | 19.9 ± 0.6 | 34.7 ± 1.0 | N/A |

| 3 | 0.31 | 0.17 | 15.9 ± 0.2 | 43 ± 0.6 |

| 10 | 0.25 | 0.13 | 20.4 ± 0.4 | 33.9 ± 0.6 |

| 11 | 0.13 | 0.03 | 3.2 ± 0.1 | 218 ± 9.7 |

| 19 | 0.05 | 0.02 | 11.4 ± 0.2 | 60.0 ± 1.1 |

More information about the assay protocols is shown in the Supporting Information. Values for ITZ and 2 are taken from ref (15).

Itraconazole Preparation Method

Itraconazole formulations can be prepared using a supercritical fluid crystallization technique. The method involves the following steps:

- Preparing a mixed solution of itraconazole and L-ascorbic acid in a mixed solvent of methanol and dichloromethane, followed by the addition of hydroxypropyl methylcellulose and pluronic F-127.

- Feeding carbon dioxide into a crystallization autoclave in a supercritical fluid crystallization equipment system.

- Spraying the solution into the crystallization autoclave to separate composite particles containing the active drug and polymer material.

- Encapsulating the resulting composite particles.

Chemical Reactions Analysis

Des-(2-butyl) N-Allyl Itraconazole undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

The major products formed from these reactions depend on the specific conditions and reagents employed. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products .

Scientific Research Applications

Des-(2-butyl) N-Allyl Itraconazole is a structural analog of itraconazole, modified by removing the 2-butyl group and adding an allyl group to the nitrogen atom. It retains the core triazole structure essential for antifungal activity. Its molecular formula is C34H34Cl2N8O4, featuring 34 carbon atoms, 34 hydrogen atoms, 2 chlorine atoms, 8 nitrogen atoms, and 4 oxygen atoms.

Potential Applications in Pharmaceutical Research and Development

Des-(2-butyl) N-Allyl Itraconazole is primarily intended for pharmaceutical research and development. It may be investigated as a potential antifungal agent. The structural modifications may lead to altered physicochemical properties, affecting solubility, bioavailability, or metabolic profile, and potentially influencing its potency, spectrum of activity, or side effect profile compared to other azole antifungals.

Triazoles as Antibacterial Agents

Triazole derivatives have demonstrated significant antibacterial activity . Research indicates that the 1,2,4-triazole heterocyclic core exhibits antibacterial properties . Specific compounds containing a benzyl group at the 4-position of the 1,2,4-triazole inhibit the growth of Gram-positive bacteria more effectively than 4-phenyl derivatives . An N-allyl derivative with an unsubstituted phenyl moiety at the C-5 position of triazole displayed antimycobacterial activity against Mycobacterium smegmatis and drug-resistant and drug-susceptible strains of Mycobacterium tuberculosis . The N-allyl compound also showed a broad spectrum of antibacterial activity against bacterial strains, including S. aureus, K. pneumoniae, P. aeruginosa, and E. coli .

Antifungal Azoles Targeting CYP51

Azole antifungals target CYP51 . Positive clinical outcomes against CNS fungal infections and cryptococcal meningitis, which were insensitive to conventional therapies, were achieved by posaconazole . Replacing the imidazole ring and aryl group with 1,2,4-triazole rings led to fluconazole, which possessed significantly improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of Des-(2-butyl) N-Allyl Itraconazole is similar to that of itraconazole. It mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol, a vital component of fungal cell membranes. The azole nitrogen atoms in the chemical structure form a complex with the active site of the enzyme, leading to the disruption of ergosterol synthesis and, consequently, fungal cell membrane integrity .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key Observations :

- Des-(2-butyl) N-Allyl Itraconazole retains the core triazole and dioxolane rings critical for antifungal activity but modifies lipophilicity and steric hindrance via the allyl group .

- Hydroxy Itraconazole O-β-D-Glucuronide Sodium Salt introduces polar glucuronide moieties, likely improving water solubility for renal excretion .

Pharmacological and Analytical Comparisons

- Antifungal Activity: The allyl substitution may reduce binding affinity to fungal cytochrome P450 lanosterol 14α-demethylase compared to Itraconazole, as seen in other N-alkylated triazole derivatives .

- Metabolism : The removal of the 2-butyl group could decrease hepatic metabolism via CYP3A4, a pathway critical for Itraconazole clearance .

- Analytical Detection : Like other Itraconazole impurities, this compound is identified using LC-QTOF-MS and GC-MS, with distinct fragmentation patterns due to the allyl group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Des-(2-butyl) N-Allyl Itraconazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of N-Allyl derivatives typically involves substitution reactions at the nitrogen atom. For Des-(2-butyl) N-Allyl Itraconazole, the 2-butyl group is removed via hydrolysis or enzymatic cleavage, followed by allylation using allyl bromide or similar reagents under inert conditions. Catalytic methods, such as Ru-catalyzed isomerization of N-allyl amides, can enhance regioselectivity . Reaction optimization should focus on temperature (e.g., 60–80°C for allylation), solvent polarity (DMF or THF), and stoichiometric ratios to minimize side products like unreacted intermediates or over-alkylated species. Characterization via H/C NMR and LC-MS is critical to confirm structural integrity and purity .

Q. Which analytical techniques are most effective for characterizing Des-(2-butyl) N-Allyl Itraconazole and distinguishing it from structural analogs?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and tandem MS/MS are essential for molecular weight confirmation and fragmentation pattern analysis. Nuclear Overhauser Effect Spectroscopy (NOESY) can differentiate between stereoisomers or conformational variants. X-ray crystallography (if crystalline forms are obtainable) provides definitive structural validation, as demonstrated in studies of related N-allyl indazole derivatives . For impurity profiling, HPLC with UV/Vis detection (e.g., C18 columns, gradient elution with acetonitrile/water + 0.1% TFA) is recommended, referencing pharmacopeial standards for Itraconazole impurities .

Advanced Research Questions

Q. How can computational modeling predict the metabolic stability and cytochrome P450 interactions of Des-(2-butyl) N-Allyl Itraconazole?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions to predict metabolic hotspots (e.g., allyl group oxidation). Molecular docking simulations (using software like AutoDock Vina) model interactions with CYP3A4/2C19 isoforms to assess competitive inhibition risks. Comparative studies with Itraconazole’s known CYP binding (PDB ID: 4DQL) are advised . Free-energy perturbation (FEP) methods quantify binding affinities, guiding structural modifications to reduce off-target effects .

Q. What experimental strategies resolve discrepancies between in vitro antifungal activity and in vivo efficacy for Des-(2-butyl) N-Allyl Itraconazole?

- Methodological Answer : In vitro-in vivo correlations (IVIVC) require pharmacokinetic profiling: measure plasma protein binding (equilibrium dialysis), hepatic microsomal stability, and tissue distribution in rodent models. If in vitro MIC values (e.g., against Candida albicans) do not translate to in vivo efficacy, evaluate bioavailability via oral gavage studies with pharmacokinetic sampling. Consider prodrug strategies or nanoformulations to enhance solubility, as seen in poly(N-allyl glycine) polymer carriers .

Q. How do structural modifications (e.g., N-Allyl vs. N-Methyl) alter the compound’s receptor selectivity and off-target effects?

- Methodological Answer : Radioligand binding assays (e.g., H-Itraconazole displacement) quantify affinity for fungal CYP51 versus human targets like opioid receptors (μ/δ/κ), where N-Allyl groups in analogs exhibit antagonistic effects . Competitive functional assays (e.g., GTPγS binding for G-protein-coupled receptors) differentiate agonist/antagonist behavior. SAR analysis should prioritize substituent electronegativity and steric bulk, as allyl groups introduce π-orbital interactions absent in N-methyl derivatives .

Experimental Design & Data Contradiction Analysis

Q. What controls and validation steps are critical when assessing Des-(2-butyl) N-Allyl Itraconazole’s stability under accelerated degradation conditions?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress with , photolysis) must include negative controls (unmodified Itraconazole) and stability-indicating methods (e.g., UPLC-PDA). Quantify degradation products using validated calibration curves and assess mass balance (>95% recovery). If unexpected degradation pathways emerge (e.g., allyl group isomerization), employ H NMR kinetic studies to track intermediates .

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or amorphous content. Characterize solid-state forms via PXRD and DSC. Use shake-flask methods with HPLC quantification in solvents like water, DMSO, and ethyl acetate. If solubility in nonpolar solvents exceeds predictions (logP-based), assess self-association via dynamic light scattering (DLS) or NMR diffusion-ordered spectroscopy (DOSY) .

Methodological & Technical Challenges

Q. What strategies mitigate interference from residual starting materials during purity analysis of Des-(2-butyl) N-Allyl Itraconazole?

- Methodological Answer : Employ orthogonal purification techniques: silica gel chromatography (hexane/EtOAc gradients) followed by preparative HPLC. For analytical quantification, use internal standards (e.g., deuterated Itraconazole) to normalize recovery rates. Mass-directed fractionation (LC-MS) isolates trace impurities for structural elucidation via high-resolution MS/MS .

Q. How can researchers validate the absence of genotoxic impurities in synthetic batches?

- Methodological Answer : Follow ICH M7 guidelines: screen for aryl amines, alkyl halides, and nitro compounds using LC-MS with a QDa detector. Ames tests (bacterial reverse mutation assay) and in vitro micronucleus assays are mandatory for impurities exceeding 0.15% thresholds. Reference genotoxic profiles of structurally related allyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.